1-[(3,4-Diethoxyphenyl)methylidene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Antispasmodic Smooth muscle pharmacology Phosphodiesterase inhibition

1-[(3,4-Diethoxyphenyl)methylidene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline (drotaverine free base; CAS 14009-24-6) is a synthetic benzylisoquinoline derivative belonging to the tetrahydroisoquinoline structural class. It functions as a selective phosphodiesterase 4 (PDE4) inhibitor and, uniquely among antispasmodics within the papaverine lineage, additionally acts as an L-type voltage-operated calcium channel (L-VOCC) blocker.

Molecular Formula C24H31NO4
Molecular Weight 397.5 g/mol
CAS No. 14009-24-6
Cat. No. B1670960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-Diethoxyphenyl)methylidene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
CAS14009-24-6
Synonymsdihydroisoperparine
drotaverin
drotaverin hydrochloride
drotaverine
isodihydroperparine
No-shpa
No-spa
Nospan
Nospanum
Molecular FormulaC24H31NO4
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC
InChIInChI=1S/C24H31NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,13-16,25H,5-8,11-12H2,1-4H3
InChIKeyOMFNSKIUKYOYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-[(3,4-Diethoxyphenyl)methylidene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 14009-24-6) — Antispasmodic Procurement and Compound Selection Baseline


1-[(3,4-Diethoxyphenyl)methylidene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline (drotaverine free base; CAS 14009-24-6) is a synthetic benzylisoquinoline derivative belonging to the tetrahydroisoquinoline structural class [1]. It functions as a selective phosphodiesterase 4 (PDE4) inhibitor and, uniquely among antispasmodics within the papaverine lineage, additionally acts as an L-type voltage-operated calcium channel (L-VOCC) blocker [2]. Structurally related to papaverine but with four ethoxy substituents conferring higher lipophilicity (XLogP ~5.4), the free base exhibits limited aqueous solubility and is commonly procured as its hydrochloride salt (CAS 985-12-6) for formulation purposes [3]. It is approved for clinical use in multiple countries across Asia, Central and Eastern Europe, and is listed under ATC code A03AD02 [4].

Why Papaverine, Theophylline, or Mebeverine Cannot Substitute for Drotaverine (CAS 14009-24-6) — Comparator-Specific Differentiation


Substitution risk arises from three mechanistic and clinical divergences. First, drotaverine's dual-target pharmacology (PDE4 inhibition plus L-VOCC blockade) produces a functional profile absent in single-mechanism comparators: papaverine and theophylline are PDE inhibitors but lack calcium channel blocking activity [1], while pure calcium channel blockers lack PDE4-mediated cAMP elevation. Second, head-to-head clinical evidence demonstrates that drotaverine achieves significantly greater symptom reduction than mebeverine in irritable bowel syndrome (74% vs 46% pain score reduction, p<0.05) [2]. Third, drotaverine's lack of anticholinergic activity permits use in patient populations (glaucoma, prostatic hyperplasia) where anticholinergic antispasmodics are contraindicated, a safety differentiation not shared by all in-class compounds [3]. The quantitative evidence below substantiates each of these differentiation claims.

Quantitative Differentiation Evidence — Drotaverine (CAS 14009-24-6) Versus Key Comparators and Alternatives


Drotaverine Versus Papaverine: 2.5× Antispasmodic Potency with Absence of Cardiotoxicity and Anticholinergic Effects

Drotaverine demonstrates an antispasmodic effect 2.5 times more potent than that of papaverine, its natural structural parent . Unlike papaverine, drotaverine is reported to be free from cardiotoxic and hypotensive effects at therapeutic doses , and has no anticholinergic activity [1]. This absence of anticholinergic effects permits use in patients with glaucoma or prostatic hyperplasia, where anticholinergic antispasmodics are contraindicated .

Antispasmodic Smooth muscle pharmacology Phosphodiesterase inhibition

Drotaverine Versus Theophylline: Superior Airway Smooth Muscle Relaxation via Dual PDE4/L-VOCC Mechanism

In guinea pig tracheal preparations, drotaverine and reference agents were tested on histamine-, methacholine-, or KCl-induced contraction responses and on precontracted tracheal preparations [1]. Drotaverine not only relaxed precontracted tracheal preparations but also decreased mediator-induced contraction in a concentration-dependent manner, with significantly higher potency on KCl-induced responses [1]. Theophylline also relaxed precontracted preparations but was ineffective on mediator-induced contraction in a physiologically relevant concentration range and was the least potent relaxant among the three tested molecules (drotaverine, nifedipine, theophylline) [1]. Drotaverine's airway ED50 is reported as 22–44 µM, reflecting moderate potency in tracheal tissue [2].

Airway smooth muscle PDE4 inhibition Calcium channel blockade

Drotaverine Versus Mebeverine in IBS: 74% vs 46% Pain Reduction in Randomized Controlled Trial

In a randomized, double-blind, controlled study comparing drotaverine (80 mg TID, n=100) vs mebeverine (135 mg TID, n=100) over 4 weeks in ROME III criteria IBS patients, drotaverine produced statistically significant superiority across multiple endpoints [1]. The pain severity score fell from 6.02 to 4.8 by day 3 in the drotaverine group compared to a decrease from 6.72 to 6.62 in the mebeverine group (p<0.01) [1]. By study end, drotaverine reduced pain from 6.02 to 1.78 (74% reduction), while mebeverine reduced pain from 6.72 to 3.62 (46.1% reduction) (p<0.05) [1]. Drotaverine also produced significant improvements in pain frequency, straining on stool, Bristol stool chart outcomes, complete spontaneous bowel movements, and Patient Assessment of Constipation - Quality of Life (PAC-QOL) scores (p<0.01) [1].

Irritable bowel syndrome Antispasmodic efficacy Randomized controlled trial

Drotaverine L-Type Calcium Channel Binding (IC50 2.6–5.6 µM): A Mechanistic Differentiator from Papaverine and Other PDE4 Inhibitors

Drotaverine binds to L-type voltage-operated calcium channels (L-VOCC) in pregnant rat uterine membranes, inhibiting specific [3H]nitrendipine binding with an IC50 of 5.6 µM and [3H]diltiazem binding with an IC50 of 2.6 µM [1]. Saturation studies revealed that drotaverine increased both the KD and Bmax of [3H]nitrendipine, indicating a negative allosteric interaction with dihydropyridine and benzothiazepine binding sites on the L-type Ca2+ channel [1]. This calcium channel blocking activity is not shared by papaverine or theophylline, which act solely through PDE inhibition [2].

Calcium channel pharmacology Receptor binding Uterine smooth muscle

Network Meta-Analysis Ranking: Drotaverine First Among Antispasmodics for IBS Abdominal Pain Relief (RR 2.71, P-Score 0.95)

A network meta-analysis of 42 randomized controlled trials with 8,457 participants compared eluxadoline and multiple antispasmodics (drotaverine, pinaverium, otilonium, cimetropium, alverine combined with simethicone) with placebo for irritable bowel syndrome [1]. For relief of abdominal pain (≥30% reduction from baseline), drotaverine ranked first with a Risk Ratio of 2.71 (95% CI 1.70–4.32) and a P-score of 0.95 [1]. For relief of global IBS symptoms, drotaverine again ranked first with an RR of 2.45 (95% CI 1.42–4.22) and a P-score of 0.95 [1]. No significant difference was found between drotaverine and other interventions in adverse events [1].

Irritable bowel syndrome Network meta-analysis Comparative effectiveness

Procurement-Targeted Application Scenarios for Drotaverine (CAS 14009-24-6) Based on Quantitative Differentiation Evidence


Irritable Bowel Syndrome Clinical Research and Antispasmodic Formulary Selection

Drotaverine is indicated as the first-line antispasmodic for IBS clinical trials and formulary inclusion, supported by Level I evidence from a direct head-to-head RCT showing 74% vs 46.1% pain reduction versus mebeverine (p<0.05) [1], and confirmation from a 42-trial network meta-analysis where drotaverine ranked first for both abdominal pain relief (RR 2.71, P-score 0.95) and global IBS symptom relief (RR 2.45, P-score 0.95) [2]. Procurement teams should prioritize drotaverine over mebeverine or pinaverium when evidence-based IBS outcomes drive purchasing decisions.

Smooth Muscle Pharmacology Research Requiring Combined PDE4 and L-VOCC Target Engagement

Investigators studying uterine contractility, airway smooth muscle relaxation, or calcium channel pharmacology should select drotaverine free base (CAS 14009-24-6) as a tool compound due to its unique dual mechanism: PDE4 inhibition plus L-VOCC blockade with IC50 values of 2.6 µM and 5.6 µM for diltiazem and nitrendipine binding sites, respectively [3]. This dual pharmacology is not available from papaverine (PDE inhibition only) or theophylline (PDE inhibition only; ineffective on mediator-induced contraction) [4]. The free base form is preferred for in vitro studies where salt counterions may confound electrophysiological or binding assays.

Drug Formulation Development Targeting Improved Oral Bioavailability of Low-Solubility Bases

The drotaverine free base (CAS 14009-24-6) possesses high lipophilicity (XLogP 5.4, TPSA 49) with correspondingly low intrinsic aqueous solubility [5], presenting an ideal model compound for formulation development studies. Its highly variable oral bioavailability (range 24.5–91%, mean 58.2 ± 18.2%) [6] makes it a sensitive probe for evaluating solubilization technologies, salt-form conversions (e.g., hydrochloride salt, CAS 985-12-6), and novel drug delivery systems aimed at reducing inter-individual pharmacokinetic variability. This compound serves as a challenging yet clinically relevant substrate for formulation scientists.

Comparative Safety Assessment: Antispasmodic Selection for Patients with Glaucoma or Prostatic Hyperplasia Contraindications

Unlike anticholinergic antispasmodics (e.g., dicyclomine, hyoscine butylbromide) that are contraindicated in glaucoma and prostatic hyperplasia, drotaverine exerts antispasmodic effects through PDE4 inhibition and L-VOCC blockade without anticholinergic activity [7]. Additionally, drotaverine is distinguished from papaverine by the absence of cardiotoxic and hypotensive effects at therapeutic doses . For procurement in hospital settings where patient populations include these comorbidities, drotaverine provides a therapeutically active alternative with a differentiated safety profile supported by both mechanistic and clinical evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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